4-(Methylamino)butyric acid hydrochloride (CAS 6976-17-6) is a highly pure, N-methylated derivative of gamma-aminobutyric acid (GABA) supplied as a stable hydrochloride salt. Functioning as a critical building block in both solution-phase and solid-phase peptide synthesis, this compound introduces targeted steric hindrance and alters the hydrogen-bonding profile of downstream therapeutic peptides . With a sharp melting point of 124–126 °C and high aqueous solubility, it is widely procured as a pharmaceutical intermediate for the development of GABA uptake inhibitors, neuroactive agents, and specialized biochemical reference standards .
Substituting 4-(Methylamino)butyric acid hydrochloride with standard GABA or its zwitterionic free base introduces severe limitations in both synthesis and pharmacokinetics. Standard GABA lacks the N-methyl group, leaving an additional hydrogen bond donor that increases the polar surface area and restricts membrane permeability in resulting peptide sequences . Furthermore, unmodified GABA is highly susceptible to rapid enzymatic degradation, whereas the N-methylated analog provides steric shielding that enhances metabolic stability in neuropharmacological applications [1]. From a process chemistry perspective, attempting to use the free base of N-methyl-GABA complicates isolation and stoichiometry; the hydrochloride salt, by contrast, ensures precise molar equivalents for coupling reactions and allows for highly efficient purification via simple cryoprecipitation.
N-methylation fundamentally alters the physicochemical properties of the aminobutyric acid scaffold. 4-(Methylamino)butyric acid possesses a Topological Polar Surface Area (TPSA) of 49.3 Ų and 2 hydrogen bond donors, compared to standard GABA which has a TPSA of 63.3 Ų and 3 hydrogen bond donors . This reduction in polarity and hydrogen-bonding capacity is critical when synthesizing peptide therapeutics or neuroactive drugs that must cross the blood-brain barrier [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Donors |
| Target Compound Data | N-Methyl-GABA (TPSA: 49.3 Ų, 2 H-bond donors) |
| Comparator Or Baseline | GABA (TPSA: 63.3 Ų, 3 H-bond donors) |
| Quantified Difference | 14.0 Ų reduction in TPSA and removal of 1 H-bond donor |
| Conditions | In silico physicochemical profiling of the free amine scaffolds |
A lower polar surface area and reduced hydrogen-bonding capacity directly correlate with improved membrane permeability and oral bioavailability in drug design.
The hydrochloride salt form of N-methyl-GABA exhibits distinct thermal behavior that aids in quality control and process handling. 4-(Methylamino)butyric acid hydrochloride has a sharp, well-defined melting point of 124–126 °C . In contrast, the zwitterionic free base of N-methyl-GABA melts higher at 150–152 °C, and standard unmodified GABA melts at approximately 202 °C with decomposition. The lower, non-degradative melting point of the HCl salt facilitates easier handling and formulation in temperature-sensitive synthetic steps.
| Evidence Dimension | Melting Point |
| Target Compound Data | 4-(Methylamino)butyric acid hydrochloride (124–126 °C) |
| Comparator Or Baseline | Unmodified GABA (~202 °C, with decomposition) |
| Quantified Difference | Lowered melting point by ~76 °C, avoiding thermal decomposition during phase transitions |
| Conditions | Standard atmospheric pressure thermal analysis |
A sharp, lower melting point without decomposition provides a reliable benchmark for incoming material quality control and ensures stability during formulation.
When synthesized via the acid hydrolysis of N-methyl-2-pyrrolidone (NMP), the hydrochloride salt of 4-(methylamino)butyric acid offers vastly superior isolation metrics compared to the free base. The HCl salt can be directly cryoprecipitated from cold acetone, achieving total yields of approximately 90%. Attempting to isolate the zwitterionic free base requires complex, time-consuming ion-exchange chromatography, which is difficult to scale and significantly increases procurement costs for the final building block .
| Evidence Dimension | Downstream Isolation Yield and Method |
| Target Compound Data | HCl Salt (~90% yield via direct acetone cryoprecipitation) |
| Comparator Or Baseline | Free Base (Requires low-yield, low-throughput ion-exchange chromatography) |
| Quantified Difference | Elimination of chromatographic purification steps while maintaining ≥99% purity |
| Conditions | Industrial-scale hydrolysis of N-methyl-2-pyrrolidone (NMP) in concentrated HCl |
Direct precipitation of the salt drastically reduces downstream purification costs, making it the economically viable choice for bulk pharmaceutical manufacturing.
Leveraging its reduced hydrogen-bond donor count and lower polar surface area, this compound is heavily procured for incorporating N-methylated residues into peptide sequences. This modification restricts conformational flexibility and enhances the proteolytic stability of peptide drug candidates .
The compound serves as a direct precursor for the development of lipophilic GABA analogues. Its N-methyl group increases the potency of resulting derivatives against synaptosomal GABA transporters (e.g., mGAT1-4), making it essential for synthesizing antiepileptic and anxiolytic pharmaceutical intermediates [1].
Due to its precise stoichiometry and high aqueous solubility, the hydrochloride salt is utilized as a reliable reference standard in GABA receptor binding assays. It allows researchers to map the steric requirements and binding affinities of GABA-A and GABA-B receptors without the rapid enzymatic degradation seen with standard GABA [2].
Irritant